molecular formula C16H29ClN4O3 B12904276 (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride

(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride

Cat. No.: B12904276
M. Wt: 360.9 g/mol
InChI Key: SANASMJSUCUGLY-YDALLXLXSA-N
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Description

(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a cyanide group, and a carbamate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride typically involves multiple stepsCommon reagents used in these reactions include primary amines, diols, and various catalysts such as Cp*Ir complexes . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanide group to other functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts . The reaction conditions vary depending on the desired product, but they often involve specific temperatures, pressures, and solvents.

Major Products

Scientific Research Applications

(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and carbamate-containing molecules. Examples include:

Uniqueness

What sets (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H29ClN4O3

Molecular Weight

360.9 g/mol

IUPAC Name

tert-butyl N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]carbamate;hydrochloride

InChI

InChI=1S/C16H28N4O3.ClH/c1-15(2,3)23-14(22)18-11-16(4,5)19-10-13(21)20-8-6-7-12(20)9-17;/h12,19H,6-8,10-11H2,1-5H3,(H,18,22);1H/t12-;/m0./s1

InChI Key

SANASMJSUCUGLY-YDALLXLXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCC[C@H]1C#N.Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCCC1C#N.Cl

Origin of Product

United States

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